2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine
Description
Properties
CAS No. |
94213-31-7 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3 |
InChI Key |
KSCQGJYKWUJKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=C(C=CC=C2N)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Amino-4-methylbenzyl derivatives : These serve as the substituted phenyl component with amino and methyl groups.
- Benzene-1,3-diamine (m-Phenylenediamine) : Provides the diamine functionality on the second aromatic ring.
- Methylene bridging agents : Typically formaldehyde or halomethyl derivatives to link the two aromatic rings via a methylene group.
Synthetic Route Outline
Synthesis of 3-Amino-4-methylbenzyl intermediate
This can be prepared by nitration of 4-methylbenzyl derivatives followed by catalytic hydrogenation to convert nitro groups to amino groups.Formation of the methylene bridge
The methylene linkage between the 3-amino-4-methylphenyl group and benzene-1,3-diamine is typically introduced via a nucleophilic substitution reaction using a halomethyl derivative (e.g., chloromethyl or bromomethyl compounds) or via reductive amination with formaldehyde.Catalytic hydrogenation
If nitro groups are present in intermediates, catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure converts them to amino groups, yielding the diamine structure.Purification and salt formation
Due to the oxidation sensitivity of free aromatic diamines, the final product is often isolated as a salt with inorganic acids (e.g., hydrochloric or sulfuric acid) to enhance stability and facilitate purification.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration | Mixed acid (HNO3/H2SO4) | Introduces nitro group on methylbenzyl ring |
| Catalytic hydrogenation | Pd/C catalyst, H2 gas, room temperature to 50°C | Converts nitro to amino groups |
| Methylene bridge formation | Halomethyl derivative or formaldehyde, base (e.g., K2CO3) | Reaction temperature 80–120°C preferred |
| Salt formation | HCl or H2SO4 in alcohol or ether solvents | Stabilizes product, facilitates crystallization |
Detailed Research Findings and Analysis
Catalytic Hydrogenation
- Catalytic hydrogenation is a critical step for converting nitro precursors to amino groups. Using palladium on activated carbon under slightly elevated hydrogen pressure at room temperature or mild heating (up to 50°C) ensures high conversion with minimal by-products. This step is advantageous as it avoids complex purification due to the absence of disruptive side reactions.
Methylene Bridge Formation
The reaction of 2-methoxymethyl-4-nitrophenol with chloroacetamide, followed by rearrangement and hydrogenation, is a related method for preparing substituted diamines. The reaction temperature is crucial; below 80°C conversion is low, and above 140°C degradation occurs. Optimal temperature range is 80–120°C.
Bases such as sodium or potassium carbonate are used in excess (2–5 fold) to facilitate nucleophilic substitution during methylene bridge formation. Finely powdered carbonates improve reaction efficiency.
Purification and Stability
Analytical Characterization
- Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for analyzing the compound and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
Summary Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nitration of methylbenzyl ring | HNO3/H2SO4, controlled temperature | Nitro intermediate formation |
| Catalytic hydrogenation | Pd/C, H2, RT to 50°C | Nitro to amino group conversion |
| Methylene bridge formation | Halomethyl derivative, base (K2CO3), 80–120°C | Formation of methylene linkage |
| Salt formation | HCl or H2SO4 in alcohol/ether solvents | Stabilization and purification of product |
| Purification | Crystallization from solvent | High purity product, oxidation protection |
Chemical Reactions Analysis
Acylation Reactions
The primary and secondary amino groups in this compound readily undergo acylation with electrophilic reagents. For example:
-
Acetylation : Reacts with acetic anhydride in ethanol to form N-acetyl derivatives at both aromatic amino positions.
-
Benzoylation : Treatment with benzoyl chloride under basic conditions (e.g., NaOH) yields N-benzoylated products, critical for protecting amines during synthesis .
Reaction Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Acetic anhydride | Ethanol | 60°C | Diacetylated derivative |
| Benzoyl chloride | THF/NaOH | 0–25°C | N-Benzoyl-protected intermediate |
Alkylation and Arylation
The amino groups participate in alkylation and palladium-catalyzed cross-coupling reactions:
-
Methylation : Reacts with methyl iodide in DMF to form N-methyl derivatives, enhancing lipophilicity .
-
Suzuki–Miyaura Coupling : When halogenated (e.g., brominated at the benzene ring), it undergoes coupling with aryl boronic acids using PdCl₂(dppf) to form biaryl structures .
Key Example :
Yields: 70–85% under microwave-assisted conditions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for nitrogen-containing heterocycles:
-
Pyrazolo[1,5-a]pyrimidines : Reacts with β-dicarbonyl compounds (e.g., malonic acid) via cyclocondensation to form fused heterocycles, leveraging amino groups as nucleophiles .
-
Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sulfonyl azides forms triazole intermediates, followed by intramolecular Diels–Alder reactions .
Mechanistic Pathway :
-
Click reaction with sulfonyl azide → Triazole intermediate .
-
Intramolecular Diels–Alder cyclization → Fused bicyclic product .
Oxidation and Diazotization
-
Oxidation : Exposure to H₂O₂ or KMnO₄ oxidizes amino groups to nitro or nitroso groups, altering electronic properties .
-
Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling Sandmeyer reactions or azo dye synthesis .
Applications :
-
Azo coupling with phenols/naphthols generates colored dyes .
-
Diazonium intermediates enable C–H functionalization at aromatic positions .
Schiff Base Formation
The amino groups condense with aldehydes/ketones to form Schiff bases, useful in coordination chemistry:
Conditions: Ethanol, reflux, catalytic acetic acid . These ligands form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
Electrophilic Aromatic Substitution
The electron-rich benzene rings undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para/meta positions relative to amino groups .
-
Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives .
Regioselectivity : Directed by –NH₂ groups, favoring substitution at activated positions .
Scientific Research Applications
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is in the field of analytical chemistry, specifically for its separation and analysis using HPLC techniques. The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatible applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes .
Medicinal Chemistry Applications
Potential Therapeutic Uses
The compound exhibits significant potential in medicinal chemistry due to its structural properties that may influence biological activity. Research indicates that derivatives of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine could serve as scaffolds for developing new therapeutic agents. For instance, studies have shown that similar compounds can exhibit antimicrobial properties and could be investigated further for their efficacy against various pathogens .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
A review highlighted the antimicrobial properties of compounds featuring similar structural motifs as 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine. These studies suggest that modifications to the amino groups can enhance activity against specific bacterial strains. Further exploration into this compound could lead to the development of effective antimicrobial agents .
Case Study 2: Pharmacokinetics
The pharmacokinetic profile of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine has been assessed through various studies that utilize HPLC methods for analyzing its behavior in biological systems. The ability to isolate and quantify this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Analytical Chemistry | HPLC analysis for separation and quantification; scalable methods available for preparative separation. |
| Medicinal Chemistry | Potential therapeutic uses; structural motifs may influence biological activity against pathogens. |
| Pharmacokinetics | Studies utilizing HPLC to assess ADME properties in biological systems; important for drug development processes. |
Mechanism of Action
The mechanism by which 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique substituent distinguishes it from other benzene-1,3-diamine derivatives. Key structural analogs include:
Key Observations :
Key Insights :
- The target compound’s additional amino group may enhance binding affinity in pharmaceutical contexts, akin to ’s thiophene-triazine hybrids.
Biological Activity
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, also known by its CAS number 94213-31-7, is an organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3
- Molar Mass : 227.30488 g/mol
- LogP : 1.35 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of 2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine has been explored in various contexts, particularly its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine | 19.45 ± 0.07 | 42.1 ± 0.30 |
These results suggest that the compound may serve as a potential lead for developing new anti-inflammatory drugs .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, in a study involving breast cancer cells (MCF-7), the compound was shown to induce apoptosis through caspase activation and inhibit tubulin polymerization, which is critical for cell division.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 15.5 ± 0.5 |
| HeLa | 12.8 ± 0.4 |
These findings indicate its potential as a therapeutic agent in cancer treatment .
The mechanisms underlying the biological activities of 2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine involve:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating inflammation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Tubulin Interaction : It disrupts microtubule dynamics by binding to tubulin, which is essential for mitotic spindle formation during cell division.
Case Studies
Several studies have focused on the compound's efficacy in different biological contexts:
- Study on Inflammation :
- Cancer Cell Line Studies :
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended for characterizing 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine, and how can impurities be identified?
- Methodological Answer : Utilize IR spectroscopy to confirm functional groups (e.g., NH₂, CH₃), ¹H/¹³C NMR to resolve structural isomers, and GC-MS for purity assessment. Impurities, such as unreacted intermediates or byproducts, can be identified via retention time discrepancies in GC-MS or unexpected peaks in NMR. Cross-reference spectral data with computational models (e.g., DFT-predicted IR/NMR spectra) for validation .
Q. How can synthesis conditions be optimized to maximize yield and purity of this compound?
- Methodological Answer : Reaction parameters should be systematically tested, including solvent polarity (e.g., pyridine for acid scavenging), stoichiometry of reactants, and temperature. For example, high temperatures (>100°C) and excess protonating agents favor cyclization to benzimidazoles, while milder conditions with good leaving groups (e.g., activated carbonyls) promote diamide formation. Monitor reaction progress via TLC and isolate products using column chromatography .
Q. What safety precautions are critical when handling this compound, given structural analogs like 3,3'-Diaminobenzidine?
- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar diamines (e.g., 3,3'-Diaminobenzidine) for hazard guidance. Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Store in airtight containers away from oxidizers, and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can DFT calculations predict the reactivity and reaction pathways of this compound in benzimidazole or diamide synthesis?
- Methodological Answer : Perform DFT-based frontier molecular orbital (FMO) analysis to identify HOMO-LUMO interactions between the diamine and carbonyl reactants. Calculate activation energies for competing pathways (e.g., nucleophilic attack vs. cyclization) to determine thermodynamic favorability. Validate predictions with controlled experiments (e.g., varying leaving groups) .
Q. What factorial design strategies are effective in analyzing the effects of temperature, catalyst concentration, and solvent on synthesis outcomes?
- Methodological Answer : Implement a 2³ full factorial design to test three factors (temperature, catalyst concentration, solvent polarity) at two levels (high/low). Use ANOVA to identify significant interactions. For example, high temperature and polar solvents may synergistically increase benzimidazole yield, while catalyst concentration has a marginal effect. Replicate trials to ensure statistical robustness .
Q. How can AI and machine learning be integrated with simulation tools (e.g., COMSOL) to optimize reaction parameters for derivatives of this compound?
- Methodological Answer : Train machine learning models on historical reaction data (e.g., yields, conditions) to predict optimal parameters for new derivatives. Couple this with COMSOL Multiphysics for real-time reaction simulation, adjusting variables like flow rates or heating profiles autonomously. Validate predictions in smart laboratory setups with automated feedback loops .
Q. How can contradictory data on reaction products (e.g., diamide vs. benzimidazole) be resolved through experimental and computational validation?
- Methodological Answer : Replicate conflicting experiments under strictly controlled conditions (e.g., inert atmosphere, calibrated equipment). Use DFT to model intermediate stability and transition states. For example, computational validation may reveal that trace moisture or oxygen promotes unexpected cyclization, explaining discrepancies in reported products .
Q. What interdisciplinary approaches are recommended to study this compound's interactions with biological targets (e.g., DNA)?
- Methodological Answer : Combine UV-Vis spectroscopy to monitor binding constants, viscometric measurements to assess DNA helix distortion, and DFT to model interaction energetics. For instance, intercalation or groove-binding modes can be distinguished via viscosity changes and validated with molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
